molecular formula C12H12N2O3 B11812196 5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid

5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11812196
M. Wt: 232.23 g/mol
InChI Key: RGWIOYCXEREJSO-UHFFFAOYSA-N
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Description

5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methoxy group at the 5-position and a carboxylic acid group at the 3-position The m-tolyl group is attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be m-tolyl hydrazine and a suitable 1,3-dicarbonyl compound.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole intermediate with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 5-hydroxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: Formation of 5-methoxy-1-(m-tolyl)-1H-pyrazole-3-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituents introduced.

Scientific Research Applications

5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of pyrazole derivatives with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a phenyl group instead of an m-tolyl group.

    5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a p-tolyl group instead of an m-tolyl group.

    5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with an o-tolyl group instead of an m-tolyl group.

Uniqueness

The uniqueness of 5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid lies in the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the methoxy and carboxylic acid groups also provides unique sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

5-methoxy-1-(3-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-8-4-3-5-9(6-8)14-11(17-2)7-10(13-14)12(15)16/h3-7H,1-2H3,(H,15,16)

InChI Key

RGWIOYCXEREJSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C(=O)O)OC

Origin of Product

United States

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